molecular formula C19H10Cl5NaO5S B12775650 Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate CAS No. 4430-22-2

Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate

Cat. No.: B12775650
CAS No.: 4430-22-2
M. Wt: 550.6 g/mol
InChI Key: WXWXUGZVOSQSQL-UHFFFAOYSA-M
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Description

Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate is a complex organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of multiple chloro and hydroxy groups attached to a phenyl ring, along with a sulfonate group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorotoluene and 3,5-dichlorophenol.

    Chlorination: The chlorination of 4-chlorotoluene is carried out using chlorine gas in the presence of a catalyst to introduce additional chloro groups.

    Hydroxylation: The hydroxylation of the chlorinated product is achieved using a suitable oxidizing agent to introduce hydroxy groups.

    Sulfonation: The final step involves the sulfonation of the hydroxylated product using sulfur trioxide or chlorosulfonic acid to form the sulfonate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrocarbons.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups allows it to form specific interactions, leading to its biological or chemical effects. The sulfonate group enhances its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-o-toluenesulfonate: Unique due to its specific substitution pattern and functional groups.

    Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-m-toluenesulfonate: Similar structure but different position of the sulfonate group.

    Sodium 4-chloro-alpha,alpha-bis(3,5-dichloro-2-hydroxyphenyl)-p-toluenesulfonate: Similar structure but different position of the sulfonate group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

4430-22-2

Molecular Formula

C19H10Cl5NaO5S

Molecular Weight

550.6 g/mol

IUPAC Name

sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]-5-chlorobenzenesulfonate

InChI

InChI=1S/C19H11Cl5O5S.Na/c20-8-1-2-11(16(7-8)30(27,28)29)17(12-3-9(21)5-14(23)18(12)25)13-4-10(22)6-15(24)19(13)26;/h1-7,17,25-26H,(H,27,28,29);/q;+1/p-1

InChI Key

WXWXUGZVOSQSQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O.[Na+]

Origin of Product

United States

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